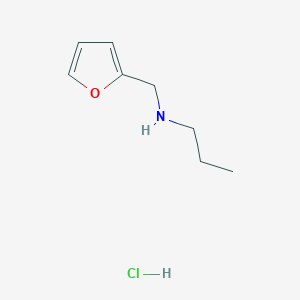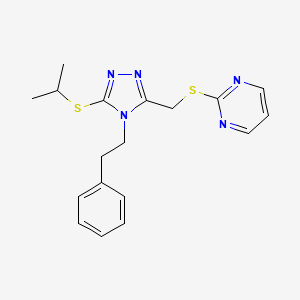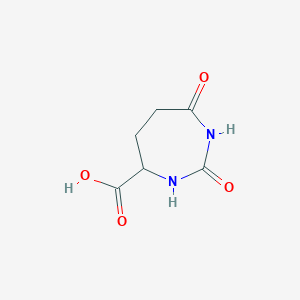
(Furan-2-ylmethyl)(propyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of (Furan-2-ylmethyl)(propyl)amine hydrochloride involves its ability to bind to specific receptors or enzymes in the body. This binding can alter the activity of these molecules, leading to changes in biochemical and physiological processes. For example, this compound has been shown to bind to acetylcholine receptors, leading to changes in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific receptors or enzymes it interacts with. Some of the effects that have been observed include changes in neurotransmitter release, alterations in enzyme activity, and changes in ion channel function. These effects can be studied using techniques such as electrophysiology, enzyme assays, and fluorescent microscopy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (Furan-2-ylmethyl)(propyl)amine hydrochloride in lab experiments is its specificity for certain receptors or enzymes. This specificity allows researchers to study the activity of these molecules in a more targeted way. However, one limitation of using this compound is its potential for off-target effects. This can be minimized by using appropriate controls and ensuring the purity of the compound being used.
Direcciones Futuras
There are several future directions for research involving (Furan-2-ylmethyl)(propyl)amine hydrochloride. One area of interest is the development of new fluorescent probes for neurotransmitter receptors. Another area of interest is the study of the role of this compound in enzyme activity and metabolism. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of neurological disorders.
Conclusion:
This compound is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitters, enzyme activity, and ion channels. Its specificity for certain receptors or enzymes allows for targeted studies of these molecules, but care must be taken to minimize off-target effects. Future research directions include the development of new fluorescent probes and the study of the role of this compound in enzyme activity and metabolism.
Métodos De Síntesis
The synthesis of (Furan-2-ylmethyl)(propyl)amine hydrochloride involves the reaction of furan-2-carbaldehyde with propylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(Furan-2-ylmethyl)(propyl)amine hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitters, enzyme activity, and ion channels. One of the primary uses of this compound is as a fluorescent probe for acetylcholine receptors. This compound has also been used to study the activity of monoamine oxidase, an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h3-4,6,9H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZWPGHGXFNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007831 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87883-09-8 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)
![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)



![N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide](/img/no-structure.png)



